2-(Adamantan-2-yl)ethanamine
Overview
Description
2-(Adamantan-2-yl)ethanamine is a chemical compound with the molecular formula C12H21N . It is also known as 2-(2-adamantyl)ethanamine . The compound is related to Adamantane, a type of diamondoid, which consists of four cyclohexane rings in an armchair configuration .
Synthesis Analysis
The synthesis of N-aryl derivatives of adamantane-containing amines, such as this compound, has been achieved through the Chan–Lam reaction . This reaction involves the copper (II)-catalyzed reaction of amines with arylboronic acids . The reactivity of the amines was found to strongly depend on their structure .Molecular Structure Analysis
The molecular structure of this compound is characterized by its adamantyl moiety, which can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives with synclinal conformation with a looser-packed crystal packing system .Chemical Reactions Analysis
The Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . A number of adamantane-containing amines and diamines with different steric hindrances at the primary amino groups were reacted with p-tolylboronic acid under the optimized conditions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 215.77 . The compound has an average mass of 179.302 Da and a Monoisotopic mass of 179.167404 Da .Scientific Research Applications
Synthesis and Properties
- 2-(Adamantan-2-yl)ethanamine is involved in the synthesis of N,N′-disubstituted ureas containing an adamantane fragment, which are significant in medicinal chemistry. The synthesis method developed yields products in a range of 29–88% (Danilov, Burmistrov, & Butov, 2020).
Structural and Electronic Properties
- The structural, electronic, and vibrational properties of adamantane molecules functionalized with amine and ethanamine groups, including this compound, have been studied. These properties are crucial for understanding the behavior of these molecules in various applications (Garcia, Justo, Machado, & Assali, 2010).
Copper(I)-catalyzed N-heteroarylation
- Copper(I)-catalyzed N-heteroarylation processes involving this compound have been explored. These reactions are significant in creating N-pyridyl derivatives, important in the synthesis of various organic compounds (Abel et al., 2015).
Novel Synthesis Methods
- New methods for the synthesis of complex molecules using this compound as a starting material have been developed. This includes the synthesis of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid, showcasing the versatility of this compound (Pan et al., 2013).
Adamantane-Based Ester Derivatives
- This compound has been used in the synthesis of adamantane-based ester derivatives, highlighting its importance in drug design for neurological conditions and type-2 diabetes, as well as anti-viral applications (Kumar et al., 2015).
Adamantylation Processes
- The adamantylation processes involving this compound, such as in the reaction with hydantoin, demonstrate its utility in synthesizing biologically active cage compounds (Osipov et al., 2016).
Chiral Ligand Synthesis
- Chiral ligands have been synthesized based on 1-(Adamantan-1-yl)ethane-1,2-diamine, showing the potential of this compound derivatives in asymmetric synthesis and catalysis (Mankova et al., 2021).
Mechanism of Action
Target of Action
2-(Adamantan-2-yl)ethanamine is a compound that has been used in the synthesis of various derivatives, including N-aryl derivatives
Mode of Action
The mode of action of this compound involves its reaction with other compounds to form derivatives. For instance, in the Chan–Lam reaction, it reacts with arylboronic acids to form N-aryl derivatives . The reactivity of the amines in this compound was found to strongly depend on their structure .
Biochemical Pathways
The Chan–Lam reaction, in which this compound participates, is a significant biochemical pathway. This reaction, which involves the copper (II)-catalyzed reaction of amines with arylboronic acids, has found wide application in organic synthesis
Result of Action
The result of the action of this compound is the formation of various derivatives, including N-aryl derivatives . These derivatives have potential applications in various fields, including the development of new antiviral agents .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Chan–Lam reaction conditions, including the temperature and the presence of other compounds like copper (II) acetate, can affect the yield of the target products .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of N-aryl derivatives of adamantane-containing amines . The reactivity of the amines was found to strongly depend on their structure .
Cellular Effects
It has been used in the synthesis of compounds that have shown activity against tick-borne encephalitis virus and Alzheimer’s disease due to their inhibitory activity against butyrylcholinesterase (BChE) .
Molecular Mechanism
It has been used in the synthesis of compounds that have shown inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme involved in the arachidonic acid cascade .
Temporal Effects in Laboratory Settings
It has been used in the synthesis of compounds that have shown enhanced inhibitory activity against sEH and improved solubility in water .
Dosage Effects in Animal Models
It has been used in the synthesis of compounds that have shown activity against tick-borne encephalitis virus and Alzheimer’s disease .
Metabolic Pathways
It has been used in the synthesis of compounds that have shown inhibitory activity against sEH, an enzyme involved in the arachidonic acid cascade .
Transport and Distribution
It has been used in the synthesis of compounds that have shown enhanced inhibitory activity against sEH and improved solubility in water .
Subcellular Localization
It has been used in the synthesis of compounds that have shown activity against tick-borne encephalitis virus and Alzheimer’s disease .
Properties
IUPAC Name |
2-(2-adamantyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,1-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIDWRBNXQXUMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975212 | |
Record name | 2-(Adamantan-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59807-53-3, 59807-55-5 | |
Record name | Tricyclo[3.3.1.13,7]decane-2-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59807-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricyclo(3.3.1.1(sup 3,7))decane-2-ethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059807533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Adamantyl)ethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059807555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC282467 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Adamantan-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(adamantan-2-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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